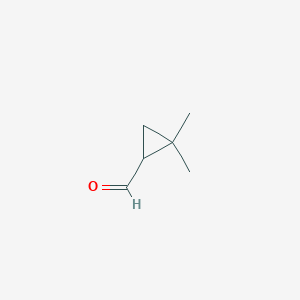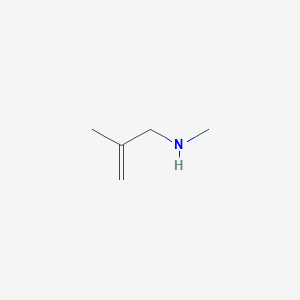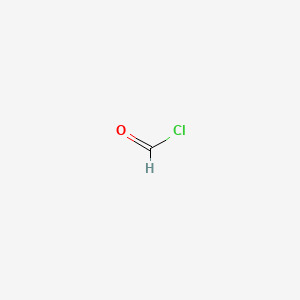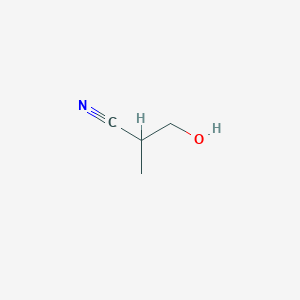
2,2-Dimethylcyclopropane-1-carbaldehyde
Übersicht
Beschreibung
2,2-Dimethylcyclopropane-1-carbaldehyde is an organic compound with the molecular formula C6H10O . It has a molecular weight of 98.143 .
Molecular Structure Analysis
The molecular structure of 2,2-Dimethylcyclopropane-1-carbaldehyde consists of a cyclopropane ring with two methyl groups (CH3) attached to one carbon and a formyl group (CHO) attached to another carbon .Wissenschaftliche Forschungsanwendungen
Synthesis and Chiral Resolution
2,2-Dimethylcyclopropane-1-carbaldehyde serves as an intermediate in the synthesis and resolution of related compounds. For instance, 2,2-dimethylcyclopropane carboxylic acid, closely related to 2,2-dimethylcyclopropane-1-carbaldehyde, is important in producing medicaments and pesticides. It can be synthesized via various methods, including the use of chiral metal catalysts, and its racemic mixture resolution is well-documented (Li Gong, 2007).
Gas Phase Kinetics and Mechanism
The structural and kinetic aspects of retro-cheletropic ene reactions of 2,2-dimethyl but-3-enal, closely related to 2,2-dimethylcyclopropane-1-carbaldehyde, have been investigated using computational methods. This research enhances the understanding of the reaction mechanisms and kinetics at a molecular level (M. Gholami, M. Izadyar, 2004).
Glycosyl Ester Synthesis
2,2-Dimethylcyclopropane-1-carbaldehyde derivatives have been used as leading compounds due to their biological activity. The synthesis of glycosyl esters from these compounds has been explored, yielding a variety of new compounds characterized by NMR spectra and elemental analyses (Tian Li, 2009).
Ring Expansion Research
In stereochemical studies, 2-isopropenylcyclopropane-1-carbonyl compounds, related to 2,2-dimethylcyclopropane-1-carbaldehyde, were used to study the ring expansion to dihydromethyloxepin derivatives. This research contributes to understanding the stereochemical aspects of such transformations (S. Yamaguchi et al., 1997).
Cobalt-Catalyzed Reductive Dimethylcyclopropanation
The cobalt-catalyzed variant of the Simmons-Smith reaction for efficient dimethylcyclopropanation of 1,3-dienes using Me2 CCl2 /Zn reagent mixtures has been studied. This research is significant for synthesizing vinylcyclopropanes from derivatives like 2,2-dimethylcyclopropane-1-carbaldehyde (Jacob Werth, C. Uyeda, 2018).
Solubility Measurement and Correlation
The solubility of (S)-(+)-2,2-dimethylcyclopropane carbox amide, a key intermediate similar to 2,2-dimethylcyclopropane-1-carbaldehyde, was measured in different solvents. This research provides essential data for industrial design and theoretical studies (Xiaohua Shi et al., 2006).
Safety And Hazards
Eigenschaften
IUPAC Name |
2,2-dimethylcyclopropane-1-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-6(2)3-5(6)4-7/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTDYOQEPYGGHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40557669 | |
| Record name | 2,2-Dimethylcyclopropane-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40557669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethylcyclopropane-1-carbaldehyde | |
CAS RN |
26119-44-8 | |
| Record name | 2,2-Dimethylcyclopropane-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40557669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethylcyclopropane-1-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2,2':5',2''-Terthiophene, 5,5''-bis([1,1'-biphenyl]-4-yl)-](/img/structure/B3050391.png)
![10H-1,2,5-Oxadiazolo[3,4-a]carbazole](/img/structure/B3050392.png)

![2-(2-(O-tolylamino)benzo[d]oxazol-6-yl)acetic acid](/img/structure/B3050396.png)

![2,2'-[Methylenebis(oxy)]bisethanol](/img/structure/B3050399.png)
